REACTION_CXSMILES
|
F[C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH2:11])[C:7]=1[N+:8]([O-:10])=[O:9].[C:19]([Si](C)(C)C)#[N:20]>C[N+]([O-])=O>[C:19]([C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH2:11])[C:7]=1[N+:8]([O-:10])=[O:9])#[N:20]
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a solid residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetonitrile (100 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C(C(=C(C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |